H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H84N12O16/c1-10-28(8)43(51(78)62-37(53(80)81)24-41(69)70)64-48(75)35(23-40(56)68)60-50(77)42(27(6)7)63-46(73)33(17-18-39(55)67)58-44(71)29(9)57-49(76)38-12-11-19-65(38)52(79)36(21-26(4)5)61-47(74)34(20-25(2)3)59-45(72)32(54)22-30-13-15-31(66)16-14-30/h13-16,25-29,32-38,42-43,66H,10-12,17-24,54H2,1-9H3,(H2,55,67)(H2,56,68)(H,57,76)(H,58,71)(H,59,72)(H,60,77)(H,61,74)(H,62,78)(H,63,73)(H,64,75)(H,69,70)(H,80,81)/t28-,29-,32-,33-,34-,35-,36-,37-,38-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRHOUYEKBHWHB-FZGLSYQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H84N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1145.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Based SPPS Protocol
SPPS remains the gold standard for synthesizing peptides exceeding 8–10 residues. For H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH, Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred due to its compatibility with acid-labile side-chain protections and milder deprotection conditions. The synthesis proceeds as follows:
-
Resin Selection : A Wang resin (0.6 mmol/g loading) pre-loaded with Fmoc-Asp(OtBu)-OH is used to anchor the C-terminal aspartic acid.
-
Deprotection : Fmoc groups are removed using 20% piperidine in DMF (2 × 10 min).
-
Coupling : Amino acids (4 eq) are activated with HBTU/HOBt (4 eq) and DIPEA (8 eq) in DMF, with coupling times of 1–2 hr per residue. Proline, a secondary amine, requires extended coupling times (3–4 hr) to minimize steric hindrance.
-
Side-Chain Protections :
Critical Optimization Parameters
-
Solvent System : DMF is standard, but DCM:DMF (1:1) improves solubility for hydrophobic segments (e.g., Leu-Leu-Pro).
-
Coupling Efficiency : Real-time monitoring via Kaiser test ensures >99% completion per cycle. Incomplete couplings necessitate recoupling with 2 eq of amino acid.
-
Racemization Risk : Gln and Asn residues are prone to epimerization; pre-activation with OxymaPure reduces this risk.
Table 1: SPPS Reagents and Conditions for this compound
| Component | Specification | Source Citation |
|---|---|---|
| Resin | Wang resin (Fmoc-Asp(OtBu)-OH) | |
| Coupling Reagent | HBTU/HOBt/DIPEA | |
| Deprotection Agent | 20% Piperidine/DMF | |
| Side-Chain Protections | tBu (Tyr, Asp), Trt (Gln, Asn) |
Solution-Phase Peptide Synthesis
Fragment Condensation Approach
For large-scale production, solution-phase methods are occasionally employed, particularly for segments prone to aggregation on resin. The decapeptide is divided into two fragments:
-
Fragment 1 : H-Tyr-Leu-Leu-Pro-Ala-OH
-
Fragment 2 : H-Gln-Val-Asn-Ile-Asp-OH
Fragment Synthesis
Condensation Strategy
Yield and Purity Challenges
-
Yield : Fragment condensation yields 45–55% due to steric hindrance at the Pro-Ala junction.
-
Side Reactions : Aspartimide formation at Asn-Ile-Asp sequences necessitates pH control (pH 6.5–7.0).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified via reverse-phase HPLC under the following conditions:
Table 2: HPLC Purification Metrics
Mass Spectrometry (MS) Analysis
Comparative Analysis of Synthesis Methods
Table 3: SPPS vs. Solution-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 60–80% | 45–55% |
| Purity (Crude) | 70–75% | 50–60% |
| Scalability | Limited (mg–g scale) | Suitable for kg scale |
| Automation Compatibility | High | Low |
Challenges in Large-Scale Production
-
Aggregation : Hydrophobic stretches (Leu-Leu-Pro) cause on-resin aggregation, reducing coupling efficiency. Co-solvents like 2,2,2-trifluoroethanol (TFE) improve solvation.
-
Aspartimide Formation : The Asn-Ile-Asp sequence is prone to cyclicimide formation. Incorporating Hmb (2-hydroxy-4-methoxybenzyl) protection on Asn mitigates this.
-
Cost of Goods : Fmoc-amino acids account for 70% of total synthesis costs. Switching to bulk suppliers reduces expenses by 30–40% .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced using reagents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield peptide analogs with altered sequences.
Scientific Research Applications
H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Tyr-leu-leu-pro-ala-gln-val-asn-ile-asp-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. For instance, it may inhibit or activate signaling pathways, affecting processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural, functional, and physicochemical properties of H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH with peptides from the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity :
- The target peptide is shorter (10 residues) compared to the 34-mer in , which includes Trp, Gla, and Arg residues for enhanced structural and functional diversity .
- Unlike the oxytocin analog in (9 residues), the target lacks Cys residues, precluding disulfide bond formation and cyclization—a hallmark of hormonal peptides like oxytocin .
Functional Implications :
- The 15-mer protease inhibitor () contains His and Ser, residues critical for enzymatic active sites, whereas the target’s Gln and Asn may support substrate recognition or binding .
- The 34-mer’s Gla and Arg residues suggest calcium-binding and membrane-interaction capabilities absent in the target .
Physicochemical Properties :
- The target’s molecular weight (~1,145 g/mol) is intermediate between the oxytocin analog (1,008 g/mol) and the protease inhibitor (1,621 g/mol), influencing membrane permeability and bioavailability .
- Hydrophobicity: The Leu-Leu motif in the target contrasts with the Gly-Gly motif in the protease inhibitor, which enhances flexibility .
Biological Activity
H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-OH is a peptide composed of ten amino acids, notable for its diverse biological activities. This compound has been studied for its potential roles in various biological processes, including protein-protein interactions, cellular signaling pathways, and therapeutic applications. The following sections will detail the biological activity of this peptide, supported by research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C₄₈H₆₉N₁₃O₁₄
- Molecular Weight: 919.15 g/mol
- Amino Acid Sequence: Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp
This peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide chain.
The mechanism of action for this compound involves interactions with specific molecular targets such as receptors or enzymes. These interactions can modulate various signaling pathways, influencing processes like cell growth, differentiation, and apoptosis. For instance, the peptide may activate or inhibit signaling cascades that are critical in cancer progression or immune response.
Therapeutic Potential
Research has indicated that this compound exhibits several therapeutic properties:
- Antimicrobial Activity: Studies have shown that this peptide can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties: Preliminary investigations indicate that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
- Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .
Case Study 1: Anticancer Activity
A study explored the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to the activation of caspase pathways leading to apoptosis. The study concluded that this peptide could serve as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Properties
In another investigation, this compound was tested against various bacterial strains. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests its potential use in treating infections caused by resistant strains.
Comparative Analysis with Similar Compounds
| Compound Name | Sequence | Key Activity | Reference |
|---|---|---|---|
| H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-NH2 | Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Asp-NH2 | Enhanced stability and activity | |
| H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Glu-OH | Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Glu | Altered biological activity profile | |
| H-Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Arg-OH | Tyr-Leu-Leu-Pro-Ala-Gln-Val-Asn-Ile-Arg | Improved antimicrobial properties |
This table highlights how modifications to the original peptide sequence can influence biological activity and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
